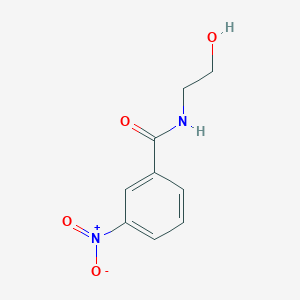

N-(2-hydroxyethyl)-3-nitrobenzamide

Overview

Description

N-(2-hydroxyethyl)-3-nitrobenzamide, also known as HENBA, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation.

Scientific Research Applications

Carbon Capture and Storage (CCS)

N-(2-hydroxyethyl)-3-nitrobenzamide, also known as N-(2-Hydroxyethyl)piperazine (HEPZ), is a derivative of piperazine that has shown potential in the field of Carbon Capture and Storage (CCS). It has good mutual solubility in aqueous solution, a low melting point, and a high boiling point, making it a potential replacement for PZ as an activator added in the mixed amine system to capture CO2 .

Organic Chemical Synthesis

N-(2-hydroxyethyl)-3-nitrobenzamide is used as an organic chemical synthesis intermediate . This means it can be used in the production of a wide range of other chemicals, potentially expanding its applications across various fields of research.

Manufacture of Lube Oil Additives

N-(2-hydroxyethyl)-3-nitrobenzamide can be used as an important intermediate in the manufacture of lube oil additives . These additives are used to enhance the performance of lubricating oils and can be used in a variety of applications, from automotive engines to industrial machinery.

Fuel Additives

Similarly, N-(2-hydroxyethyl)-3-nitrobenzamide can also be used in the production of fuel additives . These additives can improve the efficiency and performance of fuels, making them an important area of research in the energy sector.

Production of Chelating Agents

Chelating agents are chemicals that can form several bonds with a single metal ion. N-(2-hydroxyethyl)-3-nitrobenzamide can be used as an intermediate in the production of these agents , which have applications in a wide range of fields, including medicine, agriculture, and food processing.

Surfactants and Fabric Softeners

N-(2-hydroxyethyl)-3-nitrobenzamide can also be used in the production of surfactants and fabric softeners . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid, while fabric softeners are used to prevent static cling and make fabric softer.

Organic Synthesis and Chiral Chemistry

The compound has been reported to be involved in the unexpected formation of chiral N-[1-benzyl-2-hydroxyethyl]-3-[2-oxo-pyrrole]propionamide from the reaction of oxazoline with pyrrolidone. This suggests potential applications in organic synthesis and chiral chemistry, which is the study of molecules that are non-superimposable on their mirror images.

Mechanism of Action

Target of Action

N-(2-hydroxyethyl)-3-nitrobenzamide, also known as Palmitoylethanolamide (PEA), is an endogenous fatty acid amide and lipid modulator . Its primary targets include the peroxisome proliferator-activated receptor alpha (PPAR-α), and cannabinoid-like G-coupled receptors GPR55 and GPR119 . These receptors play a crucial role in various biological effects, including chronic inflammation and pain .

Mode of Action

PEA binds to a nuclear receptor, exerting a variety of biological effects .

Biochemical Pathways

PEA’s action affects several biochemical pathways. It has been shown to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties . The deregulation of cannabinoid receptors and their endogenous ligands accompanies the development and progression of β-amyloid-induced neuroinflammation .

Pharmacokinetics

HEP is rapidly absorbed after oral administration, with an absolute bioavailability of 75 ± 23%, indicating no significant hepatic first-pass effect .

Result of Action

The molecular and cellular effects of N-(2-hydroxyethyl)-3-nitrobenzamide’s action are primarily related to its anti-inflammatory properties . It has been shown to reduce the expression of pro-inflammatory cytokines and inhibit lipid peroxidation .

properties

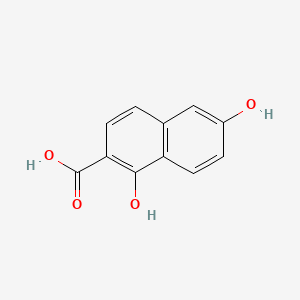

IUPAC Name |

N-(2-hydroxyethyl)-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c12-5-4-10-9(13)7-2-1-3-8(6-7)11(14)15/h1-3,6,12H,4-5H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWSGQUZWFJATM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288158 | |

| Record name | N-(2-hydroxyethyl)-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxyethyl)-3-nitrobenzamide | |

CAS RN |

7399-69-1 | |

| Record name | 7399-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-hydroxyethyl)-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tris[2-tert-butyl-4-(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl-5-methylphenyl] phosphite](/img/structure/B1606530.png)

![1,3-Propanediamine, N-[3-(isodecyloxy)propyl]-](/img/structure/B1606534.png)

![5-chloro-2-(5-chloro-7-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-7-methylbenzo[b]thiophene-3(2H)-one](/img/structure/B1606546.png)